![molecular formula C12H21NO3S B5657452 9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5657452.png)
9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Synthesis Analysis
The synthesis of related spirolactam derivatives, including 9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, can be achieved through various innovative methods. One approach involves a Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the versatility of this method in creating complex spiromorpholinotetrahydropyran derivatives through a Prins bicyclization process (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of spirolactam derivatives, including the compound , can be analyzed through various spectroscopic techniques. Such studies are crucial for understanding the spatial arrangement and electronic environment of the atoms within the molecule, which are essential for predicting its reactivity and interactions with other molecules. Unfortunately, specific studies on the molecular structure analysis of 9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol were not found in the provided papers.
Chemical Reactions and Properties
Chemical reactions involving spirolactam derivatives can exhibit enhanced reactivity due to their unique structural features. For example, cyclic anhydrides derived from spirolactam compounds show broad substrate scope in reactions with imines, indicating the potential for diverse chemical transformations (Rashevskii et al., 2020).
properties
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-methylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-17-9-11(15)13-6-4-12(5-7-13)10(14)3-2-8-16-12/h10,14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDAVQIXLKDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2(CC1)C(CCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(Methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol |
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